molecular formula C26H26INO5 B11209578 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone

Cat. No.: B11209578
M. Wt: 559.4 g/mol
InChI Key: KAEUMXAZPADHLY-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions can be done using methyl iodide in the presence of a base.

    Phenoxy Methylation: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

The compound could be explored for its potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory activities.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it may mimic or block the natural ligand, modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-bromophenyl)methanone
  • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-chlorophenyl)methanone

Uniqueness

The presence of the iodine atom in (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone may confer unique reactivity and biological activity compared to its bromine or chlorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C26H26INO5

Molecular Weight

559.4 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-iodophenyl)methanone

InChI

InChI=1S/C26H26INO5/c1-30-22-10-6-7-11-23(22)33-16-21-19-15-25(32-3)24(31-2)14-17(19)12-13-28(21)26(29)18-8-4-5-9-20(18)27/h4-11,14-15,21H,12-13,16H2,1-3H3

InChI Key

KAEUMXAZPADHLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4I)OC)OC

Origin of Product

United States

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